3-Cyclopropyl-5-iodobenzoic acid
Description
3-Cyclopropyl-5-iodobenzoic acid is a substituted benzoic acid derivative featuring a cyclopropyl group at the 3-position and an iodine atom at the 5-position of the benzene ring. Its molecular formula is C₁₀H₉IO₂, with a molecular weight of 276.09 g/mol.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-cyclopropyl-5-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI Key |
IGHLYDAEUKZZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-iodobenzoic acid typically involves the iodination of a cyclopropyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of 3-Cyclopropyl-5-iodobenzoic acid may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding cyclopropylbenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Cyclopropylbenzoic acid derivatives.
Reduction: Cyclopropylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropyl and iodine substituents can influence the compound’s reactivity and binding affinity to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 775304-11-5)
- Molecular Formula : C₁₂H₁₀N₂O₃ (MW: 230.22 g/mol) .
- Key Differences :
- The cyclopropyl group is part of an oxadiazole heterocycle rather than directly attached to the benzene ring.
- Lacks iodine but includes a nitrogen-rich oxadiazole ring, which may enhance hydrogen-bonding capacity and metabolic stability compared to the iodine substituent.
- Higher nitrogen content may influence bioavailability and interaction with biological targets.
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5)
- Molecular Formula : C₁₆H₁₈N₄ (MW: 266.35 g/mol) .
- Key Differences: Features a fused indeno-pyrazol core instead of a benzoic acid backbone. Cyclohexyl group (bulkier than cyclopropyl) and hydrazone functional group alter steric and electronic profiles.
- Toxicological Considerations: Limited toxicological data reported, highlighting a common challenge in assessing novel cyclopropyl/cycloalkyl derivatives .
Cyclobenzaprine Hydrochloride-Related Compounds
- Example: 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (MW: 293.40 g/mol) .
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Cyclopropyl: Introduces ring strain, which may improve metabolic stability compared to bulkier cyclohexyl groups . Oxadiazole vs. Carboxylic Acid: Oxadiazole serves as a bioisostere for carboxylic acids, offering improved pharmacokinetics in some drug candidates .
- Analytical Methods :
Notes and Limitations
- Direct data on 3-cyclopropyl-5-iodobenzoic acid is scarce in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Toxicology and solubility data for cyclopropyl/iodine-containing compounds remain understudied, necessitating further research .
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